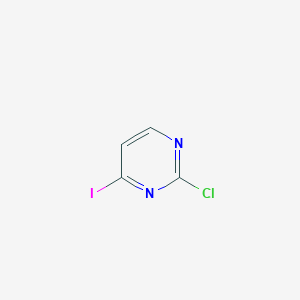

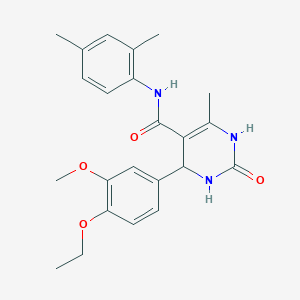

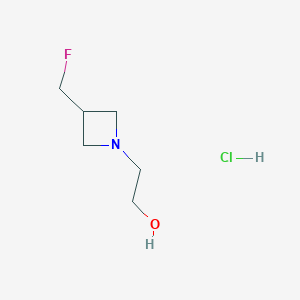

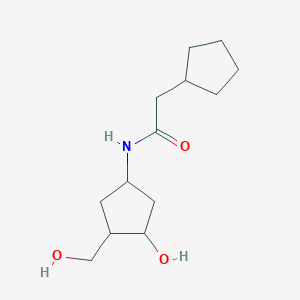

![molecular formula C9H7N3O3S B2910655 N-(4-nitrobenzo[d]thiazol-5-yl)acetamide CAS No. 1421585-84-3](/img/structure/B2910655.png)

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

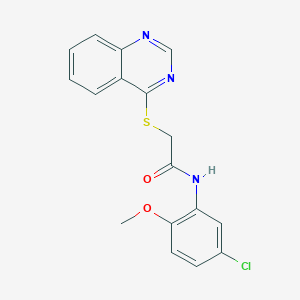

“N-(4-nitrobenzo[d]thiazol-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that similar compounds can inhibit the growth of cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mécanisme D'action

Target of Action

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide, also known as N-(4-NITRO-1,3-BENZOTHIAZOL-5-YL)ACETAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the disruption of the enzyme’s role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the weakening of the bacterial cell wall and ultimately, bacterial death .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to bacterial death .

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide has several advantages and limitations for laboratory experiments. One advantage is its high solubility in water, which makes it easy to use in aqueous solutions. Additionally, it has a high molar extinction coefficient, which makes it a useful fluorescent probe. However, the compound is sensitive to light and can undergo photodegradation, which can affect the accuracy of the results. Additionally, the compound has a short half-life in vivo, which limits its potential applications in medicine.

Orientations Futures

There are several future directions for the study of N-(4-nitrobenzo[d]thiazol-5-yl)acetamide. One direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, the compound can be modified to improve its stability and bioavailability in vivo. Another direction is the investigation of the compound's potential applications in agriculture and environmental science, such as its use as a pesticide or herbicide. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicine.

Méthodes De Synthèse

The synthesis of N-(4-nitrobenzo[d]thiazol-5-yl)acetamide involves the reaction of 4-nitrobenzo[d]thiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. Additionally, it has been used to study the interaction of enzymes with substrates and inhibitors. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.

Propriétés

IUPAC Name |

N-(4-nitro-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c1-5(13)11-6-2-3-7-8(10-4-16-7)9(6)12(14)15/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHLTTYKRLLXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)SC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2910574.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)

![8,10-dimethyl-N-(3-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2910594.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)